molecular formula C9H8N4O2 B5520932 1-benzyl-4-nitro-1H-1,2,3-triazole

1-benzyl-4-nitro-1H-1,2,3-triazole

Cat. No. B5520932
M. Wt: 204.19 g/mol
InChI Key: RNFFVBRVQVBEST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzyl-4-nitro-1H-1,2,3-triazole derivatives can be approached through several synthetic routes, involving the diazotization reaction and subsequent reactions with different alkylating agents. For instance, 4-nitro-1,2,3-triazole reacts with tert-butanol in the presence of concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole as the only product. This demonstrates the selective synthesis capability and adaptability of triazole chemistry for generating nitro-triazole derivatives through tert-butylation and tritylation processes (Filippova et al., 2012).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 1-benzyl-4-nitro-1H-1,2,3-triazole, is characterized by its triazole core, which can engage in various chemical reactions due to the presence of nitrogen atoms. The structure and reactivity of such molecules can be further elucidated through spectroscopic methods and quantum mechanical calculations, providing insights into their chemical behavior and reactivity indices (Kosychova et al., 2015).

Chemical Reactions and Properties

1-Benzyl-4-nitro-1H-1,2,3-triazole undergoes a range of chemical reactions, showcasing its versatile chemical properties. The compound's ability to participate in reactions such as diazotization and subsequent functional group transformations highlights its reactivity. These chemical behaviors are crucial for synthesizing various substituted triazole derivatives, demonstrating the compound's utility in organic synthesis and chemical modifications (Biagi et al., 1996).

Physical Properties Analysis

The physical properties of 1-benzyl-4-nitro-1H-1,2,3-triazole, such as melting point, boiling point, solubility, and density, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, aiding in its application in various chemical processes and formulations. However, specific data on these properties require detailed experimental analysis and are crucial for practical applications.

Chemical Properties Analysis

The chemical properties of 1-benzyl-4-nitro-1H-1,2,3-triazole, including its reactivity towards various reagents, stability under different conditions, and potential for undergoing a wide range of chemical transformations, underline its significance in synthetic chemistry. Its ability to form derivatives through reactions such as nitration, alkylation, and cycloaddition demonstrates the compound's versatile chemistry and potential for generating structurally diverse molecules (Sheremet et al., 2004).

Scientific Research Applications

Catalytic and Synthetic Applications

1-benzyl-4-nitro-1H-1,2,3-triazole and related compounds have shown significant utility in catalysis and synthetic chemistry. For instance, complexes incorporating 1,2,3-triazole derivatives have been explored for their catalytic properties in oxidation and transfer hydrogenation reactions. The study by Saleem et al. (2013) highlights the synthesis of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, showcasing their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones Saleem et al., 2013. This research points to the potential of 1,2,3-triazole derivatives in facilitating various chemical transformations, particularly in the synthesis of pharmaceuticals and fine chemicals.

Materials Science and Sensing Applications

In materials science, the structural versatility of 1,2,3-triazole derivatives has been harnessed for the development of novel materials with specific functions. For example, lanthanide metal–organic frameworks (MOFs) based on 1,2,3-triazole-containing ligands have been synthesized and shown to exhibit luminescence properties useful for sensing applications. Wang et al. (2016) demonstrated that these MOFs could selectively detect nitroaromatic compounds and metal ions, showcasing the potential of 1,2,3-triazole derivatives in environmental monitoring and security Wang et al., 2016.

Antimicrobial and Antitrypanosomal Applications

The derivatives of 1,2,3-triazole have been investigated for their biological activities, including antimicrobial and antitrypanosomal effects. Studies have shown moderate to significant activity against various pathogens, indicating their potential as therapeutic agents. For instance, Papadopoulou et al. (2012) reported on the antitrypanosomal activity of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, highlighting their effectiveness against Trypanosoma cruzi with selectivity indices that suggest potential as antitrypanosomal agents Papadopoulou et al., 2012.

Corrosion Inhibition

1,2,3-Triazole derivatives have also been studied for their application as corrosion inhibitors, demonstrating the ability to protect metals in aggressive environments. The work by Chaitra et al. (2015) on the evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in acid media reveals that these compounds can significantly reduce corrosion rates, indicating their potential use in industrial applications Chaitra et al., 2015.

Mechanism of Action

The anticancer activity of 1,2,3-triazoles is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Future Directions

The future directions for research on 1-benzyl-4-nitro-1H-1,2,3-triazole and similar compounds could involve further exploration of their potential pharmaceutical properties . For instance, their potential as inhibitors of carbonic anhydrase-II could be explored further . Additionally, new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds could be developed, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

1-benzyl-4-nitrotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-7-12(11-10-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFFVBRVQVBEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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